molecular formula C12HCl9O B14162718 2,2',3,3',4,4',5,5',6-Nonachlorodiphenyl ether CAS No. 63919-04-0

2,2',3,3',4,4',5,5',6-Nonachlorodiphenyl ether

Cat. No.: B14162718
CAS No.: 63919-04-0
M. Wt: 480.2 g/mol
InChI Key: FPEYJPVHPGDXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether: is a highly chlorinated diphenyl ether compound. It is part of a broader class of compounds known as polychlorinated diphenyl ethers, which are characterized by the presence of multiple chlorine atoms attached to the diphenyl ether structure. These compounds are often studied for their environmental persistence and potential biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.

Industrial Production Methods: In an industrial setting, the production of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether involves large-scale chlorination reactors. The process is optimized for efficiency and yield, with continuous monitoring of reaction parameters to ensure consistent product quality. The final product is purified through distillation or recrystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form chlorinated phenols and other oxidation products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products:

    Oxidation: Chlorinated phenols and quinones.

    Reduction: Less chlorinated diphenyl ethers.

    Substitution: Hydroxylated or aminated diphenyl ethers.

Scientific Research Applications

2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether has several scientific research applications:

    Environmental Studies: It is used as a model compound to study the environmental fate and transport of chlorinated diphenyl ethers.

    Toxicology: Research on its toxicological effects helps in understanding the health risks associated with exposure to chlorinated diphenyl ethers.

    Analytical Chemistry: It serves as a standard for the development and validation of analytical methods for detecting chlorinated diphenyl ethers in environmental samples.

    Material Science:

Mechanism of Action

The mechanism by which 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether exerts its effects involves interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in the induction of enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. The compound’s high degree of chlorination also contributes to its persistence in biological systems and resistance to metabolic degradation.

Comparison with Similar Compounds

    2,2’,3,3’,4,4’,5,5’,6-Nonabromodiphenyl ether: A brominated analog with similar structural features but different halogen atoms.

    2,2’,3,4,4’,5,5’,6-Heptachlorodiphenyl ether: A less chlorinated diphenyl ether with fewer chlorine atoms.

    Decachlorodiphenyl ether: A fully chlorinated diphenyl ether with ten chlorine atoms.

Uniqueness: 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether is unique due to its specific pattern of chlorination, which influences its chemical reactivity, environmental persistence, and biological effects. Its high degree of chlorination makes it more resistant to degradation compared to less chlorinated analogs, contributing to its potential for bioaccumulation and long-term environmental impact.

Properties

CAS No.

63919-04-0

Molecular Formula

C12HCl9O

Molecular Weight

480.2 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,4,5-tetrachlorophenoxy)benzene

InChI

InChI=1S/C12HCl9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H

InChI Key

FPEYJPVHPGDXDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.